5-Nitro-N-acetyltryptamine

Description

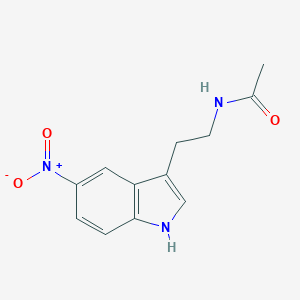

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-8(16)13-5-4-9-7-14-12-3-2-10(15(17)18)6-11(9)12/h2-3,6-7,14H,4-5H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDUVHDAPLRJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358636 | |

| Record name | N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96735-08-9 | |

| Record name | N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Nitro-N-acetyltryptamine from 5-nitro-L-tryptophan

Abstract

This technical guide provides a detailed, two-step methodology for the synthesis of 5-Nitro-N-acetyltryptamine, commencing from the commercially available starting material, 5-nitro-L-tryptophan. The synthesis involves an initial thermal decarboxylation to yield the intermediate 5-nitrotryptamine, followed by a selective N-acetylation of the primary amine. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, purification protocols, and comprehensive safety guidelines. The protocols described herein are designed to be self-validating through rigorous analytical characterization of the final product.

Introduction and Strategic Overview

This compound is a derivative of tryptophan that holds interest in medicinal chemistry and pharmacological research. Its structure, featuring an electron-withdrawing nitro group on the indole ring, modifies the electronic properties of the tryptamine scaffold, making it a valuable intermediate for further functionalization or as a standalone compound for biological screening.

The synthetic strategy is predicated on a logical two-step sequence:

-

Decarboxylation: The removal of the carboxylic acid group from 5-nitro-L-tryptophan is the critical first step. While enzymatic methods exist for tryptophan decarboxylation, a more accessible chemical approach is thermal decarboxylation in a high-boiling solvent, which is the focus of this guide.[1][2] This transformation converts the amino acid into its corresponding primary amine, 5-nitrotryptamine.

-

N-Acetylation: The subsequent step involves the selective acylation of the primary amine on the ethylamine side chain.[3][4] This is a robust and high-yielding reaction, typically employing acetic anhydride to form the stable amide bond, yielding the target compound.[3] This acetylation can also serve to enhance the bioavailability of the parent amine.[5]

This guide provides a detailed walkthrough of this synthetic pathway, emphasizing the rationale behind the choice of reagents and conditions, potential pitfalls, and necessary safety precautions.

Logical Synthesis Pathway

The overall transformation is illustrated below. The process is designed to be efficient and scalable for laboratory settings.

Caption: Overall two-step synthesis route.

Experimental Protocols and Methodologies

This section details the step-by-step procedures for the synthesis, purification, and characterization of this compound.

Step 1: Decarboxylation of 5-nitro-L-tryptophan

The conversion of an amino acid to its corresponding amine is achieved by removing the carboxyl group, typically as CO₂. Thermal decarboxylation in a high-boiling, inert solvent is an effective method.[6] The mechanism proceeds via the formation of a Schiff base/imine intermediate if a ketone catalyst is used, although direct thermolysis is also feasible.[7]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| 5-nitro-L-tryptophan | 249.23 | 5.0 g (20.07 mmol) | Starting Material |

| Diphenyl ether | 170.21 | 100 mL | High-boiling solvent (b.p. 259 °C) |

| Hydrochloric Acid (2M) | 36.46 | ~150 mL | For extraction |

| Sodium Hydroxide (6M) | 40.00 | As needed | For basification |

| Diethyl ether | 74.12 | ~250 mL | For extraction |

| Anhydrous Sodium Sulfate | 142.04 | As needed | Drying agent |

Protocol:

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 5-nitro-L-tryptophan (5.0 g) and diphenyl ether (100 mL).

-

Decarboxylation Reaction: Begin stirring and gently flush the system with nitrogen. Heat the mixture to reflux (approx. 250-260 °C) using a heating mantle. The reaction progress can be monitored by the cessation of carbon dioxide evolution. Maintain reflux for 1-2 hours until the starting material is fully consumed (monitor by TLC).[6]

-

Work-up and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product by washing with 2M aqueous hydrochloric acid (3 x 50 mL). The amine product will move into the acidic aqueous layer as its hydrochloride salt.

-

Wash the combined aqueous extracts with diethyl ether (2 x 50 mL) to remove residual diphenyl ether.

-

Cool the aqueous layer in an ice bath and basify to pH >12 by the slow, careful addition of 6M sodium hydroxide. The free amine (5-nitrotryptamine) will precipitate.

-

Extract the free amine into diethyl ether or chloroform (3 x 75 mL).

-

Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

-

Isolation of Intermediate: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 5-nitrotryptamine as a solid. This intermediate is often used directly in the next step without further purification.

Step 2: N-Acetylation of 5-nitrotryptamine

N-acetylation is a fundamental transformation that converts primary and secondary amines into amides.[8][9] The reaction of 5-nitrotryptamine with acetic anhydride provides a direct and efficient route to the final product.[3] Using a weak base like sodium acetate in an acidic solvent like glacial acetic acid provides a suitable environment for this transformation.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| 5-nitrotryptamine (crude) | 205.21 | ~4.1 g (from Step 1) | Intermediate |

| Acetic Anhydride | 102.09 | 3.1 mL (32.8 mmol) | Acetylating agent |

| Sodium Acetate (anhydrous) | 82.03 | 3.3 g (40.2 mmol) | Base |

| Glacial Acetic Acid | 60.05 | 50 mL | Solvent |

| Water (Deionized) | 18.02 | ~500 mL | For precipitation |

| Ethanol | 46.07 | As needed | For recrystallization |

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude 5-nitrotryptamine from the previous step in glacial acetic acid (50 mL). Add anhydrous sodium acetate (3.3 g).

-

Acetylation Reaction: Cool the stirred mixture in an ice bath. Slowly add acetic anhydride (3.1 mL) dropwise, ensuring the temperature remains below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting amine is consumed.

-

Product Precipitation and Isolation:

-

Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water while stirring vigorously.

-

The product, this compound, will precipitate as a solid.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

-

Purification:

-

Dry the crude product in a vacuum oven at 50-60 °C.

-

For higher purity, recrystallize the dried solid from a suitable solvent system, such as ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Characterization of this compound

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

| Analysis Technique | Expected Results |

| ¹H NMR | Signals corresponding to the acetyl methyl group (singlet, ~2.0 ppm), the two methylene groups of the ethyl chain (triplets, ~3.0-3.6 ppm), the indole N-H (singlet, broad, >10 ppm), and aromatic protons on the indole ring. The presence of the nitro group will shift downfield the protons on the benzene portion of the indole. |

| ¹³C NMR | Resonances for the acetyl carbonyl (~170 ppm), acetyl methyl (~23 ppm), ethyl side-chain carbons, and the eight carbons of the 5-nitroindole ring.[10] |

| Mass Spec (MS) | The exact mass should correspond to the molecular formula C₁₂H₁₃N₃O₃. Expected [M+H]⁺ = 248.09. The calculated monoisotopic mass is 247.0957 g/mol .[10] |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amide and indole, ~3300-3400 cm⁻¹), C=O stretching (amide I band, ~1640 cm⁻¹), N-H bending (amide II band, ~1550 cm⁻¹), and asymmetric/symmetric stretching of the nitro group (NO₂) at ~1520 and ~1340 cm⁻¹. |

Safety, Handling, and Waste Disposal

A thorough understanding and implementation of safety protocols are paramount for this synthesis.

4.1. Chemical Hazards:

-

5-nitro-L-tryptophan: While L-tryptophan itself has low toxicity, nitroaromatic compounds should be handled with care as they can be toxic and mutagenic.[11][12][13] Avoid inhalation of dust and skin contact.

-

Nitro Compounds: Organic nitro compounds are energetic materials and can be thermally unstable or explosive, particularly polynitrated species.[14][15] While this compound is not a known explosive, heating nitro compounds, especially under confinement, should be avoided.[14]

-

Acetic Anhydride: This substance is highly corrosive, a lachrymator, and reacts violently with water to form acetic acid.[16][17][18] It is also flammable.[19][20] All handling must be performed in a certified chemical fume hood.[18]

-

High-Boiling Solvents: Diphenyl ether has a high boiling point and can cause severe burns if hot. Ensure adequate ventilation to avoid inhaling vapors.

4.2. Required Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory, especially when handling acetic anhydride and hot solvents.[16][17]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile for general handling, butyl rubber for extended contact with acetic anhydride).[16]

-

Body Protection: A flame-retardant laboratory coat must be worn at all times.[18]

4.3. Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[16][20] For acetic anhydride burns, seek immediate medical attention.[17]

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[16][17]

-

Spills: For small spills, absorb with an inert material like vermiculite or sand. Do not use water on acetic anhydride spills.[19] Evacuate the area for large spills.

4.4. Waste Disposal:

-

All organic waste, including solvents and reaction residues, must be collected in appropriately labeled hazardous waste containers.

-

Acidic and basic aqueous waste should be neutralized before disposal, following institutional guidelines.

-

Do not dispose of any chemicals down the drain.

Conclusion

The synthesis of this compound from 5-nitro-L-tryptophan is a robust two-step process that can be reliably performed in a standard organic chemistry laboratory. The key transformations—thermal decarboxylation and N-acetylation—are well-established reactions. Success hinges on careful control of reaction conditions, particularly temperature during decarboxylation, and adherence to stringent safety protocols due to the hazardous nature of the reagents involved. The detailed procedures and analytical benchmarks provided in this guide offer a comprehensive framework for the successful synthesis and validation of this valuable chemical entity.

References

-

International Labour Organization. (2011, August 3). Nitrocompounds, Aliphatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

-

New Jersey Department of Health. (n.d.). Acetic Anhydride Hazard Summary. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. [Link]

-

INEOS Group. (2021, May 27). Safety data sheet - acetic anhydride. [Link]

-

IsoLab, University of Washington. (n.d.). Acetic Anhydride - Standard Operating Procedure. [Link]

-

Urben, P. G. (2002). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 6(4), 453-456. [Link]

-

Boumoud, B., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 7(3), 884-891. [Link]

-

Anonymous. (2020, March 29). Nitro Compounds. [Link]

-

Devi, N., & Saikia, P. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

-

Katritzky, A. R., et al. (2016). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 21(7), 865. [Link]

-

Pramanik, A., & Ali, A. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613. [Link]

-

International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

-

Chen, W. C., et al. (2022). Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin. International Journal of Molecular Sciences, 23(21), 13349. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 906605, this compound. [Link]

-

Glover, V., & Gillman, P. K. (1981). N-acetylation of arylalkylmines (serotonin and tryptamine) in the crayfish brain. Neurochemistry International, 3(2), 113-118. [Link]

-

Nakazawa, H., et al. (1979). Bacterial Decarboxylation of Aromatic L-Amino Acids. Agricultural and Biological Chemistry, 43(12), 2501-2505. [Link]

-

Sartillo-Piscil, F., et al. (2006). Decarboxylation of Tryptophan. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 872-882. [Link]

-

Wikipedia. (n.d.). L-Tryptophan decarboxylase. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - L-Tryptophan. [Link]

-

Erowid. (n.d.). Tryptamine from Tryptophan. [Link]

-

ResearchGate. (n.d.). The decarboxylation or tryptamine pathway. [Link]

Sources

- 1. L-Tryptophan decarboxylase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 4. portal.research.lu.se [portal.research.lu.se]

- 5. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tryptamine from Tryptophan - [www.rhodium.ws] [erowid.org]

- 7. scribd.com [scribd.com]

- 8. tandfonline.com [tandfonline.com]

- 9. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C12H13N3O3 | CID 906605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. lkouniv.ac.in [lkouniv.ac.in]

- 16. fishersci.ca [fishersci.ca]

- 17. carlroth.com [carlroth.com]

- 18. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]

- 19. nj.gov [nj.gov]

- 20. ineos.com [ineos.com]

5-Nitro-N-acetyltryptamine CAS number and molecular weight

An In-depth Technical Guide to 5-Nitro-N-acetyltryptamine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and professionals in drug development. We will delve into its fundamental properties, a robust synthesis protocol, self-validating analytical methods, and its potential applications, grounding all claims in authoritative sources.

Core Compound Identification and Physicochemical Properties

This compound is a tryptamine derivative characterized by a nitro group at the 5-position of the indole ring and an acetyl group on the side-chain amine. These modifications significantly alter the electronic and pharmacological properties compared to its parent compound, N-acetyltryptamine.

A summary of its key identifiers and properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 96735-08-9 | [1][2][3] |

| Molecular Formula | C₁₂H₁₃N₃O₃ | [1][2][4] |

| Molecular Weight | 247.25 g/mol | [1][2] |

| IUPAC Name | N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide | [2] |

| Synonyms | N-(2-(5-nitro-1H-indol-3-yl)ethyl)acetamide | [1][2] |

| Melting Point | 223-224°C | [4] |

| Solubility | Soluble in DMSO | [4] |

| Storage | Long-term storage at -20°C is recommended. May be stored at room temperature for short periods. | [4] |

Synthesis and Purification Protocol

The synthesis of this compound is most effectively achieved through the N-acetylation of its precursor, 5-nitrotryptamine. The following protocol is a standard, reliable method derived from established procedures for acetylating tryptamines.[5][6]

Causality in Experimental Design:

The choice of acetic anhydride as the acetylating agent provides a readily available and reactive source of the acetyl group. A base, such as pyridine or triethylamine, is used to neutralize the acetic acid byproduct, driving the reaction to completion. The solvent, dichloromethane (DCM), is selected for its ability to dissolve the starting material and for its low boiling point, which facilitates easy removal during workup. The final precipitation and washing steps are critical for removing unreacted reagents and byproducts, leveraging the product's poor solubility in water.

Experimental Workflow Diagram

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1 equivalent of 5-nitrotryptamine in anhydrous dichloromethane (DCM).

-

Base Addition: Add 1.5 equivalents of pyridine (or triethylamine) to the solution and stir.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermic reaction upon adding the acetylating agent.

-

Acetylation: Slowly add 1.2 equivalents of acetic anhydride dropwise to the cooled, stirring solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove acetic acid), and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Characterization: A Self-Validating System

Analytical Validation Workflow

Caption: Orthogonal analytical methods for validating this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework. The spectra should show characteristic peaks for the indole ring protons, the ethyl side chain, the acetyl methyl group, and aromatic protons shifted by the electron-withdrawing nitro group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight. The observed mass should correspond to the calculated exact mass of C₁₂H₁₃N₃O₃ (247.0957).[2]

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is the gold standard for assessing purity. A single, sharp peak should be observed, and the purity is typically reported as a percentage of the total peak area.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of key functional groups. Expect to see characteristic absorption bands for the N-H stretch of the indole and amide, the C=O stretch of the amide, and the asymmetric and symmetric stretches of the nitro (NO₂) group.

Potential Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structure suggests several avenues for investigation within drug discovery and chemical biology.

-

Intermediate for Synthesis: The nitro group is a versatile functional group in medicinal chemistry. It can be readily reduced to an amine (5-Amino-N-acetyltryptamine), which can then be used as a handle for further chemical modifications to create novel compound libraries.

-

Modulation of Serotonergic and Melatonergic Pathways: N-acetylated tryptamines are structurally related to melatonin (N-acetyl-5-methoxytryptamine).[7][8] Compounds like N-acetyltryptamine and N-acetylserotonin (a melatonin precursor) are known to interact with melatonin receptors and can exhibit antioxidant and neurotrophic properties.[7][9][10] this compound could be studied as a potential modulator of these same receptors, with the nitro group altering its binding affinity, selectivity, and pharmacokinetic properties.

-

Probe for Biological Systems: As a research chemical, it can be used to probe the structure-activity relationships (SAR) of tryptamine-binding proteins. Comparing its activity to N-acetyltryptamine and other 5-substituted analogs helps elucidate the role of the 5-position in receptor binding and activation. Recent pharmaceutical patents highlight the continued interest in serotonergic tryptamine compounds for modulating inflammation and mood.[11]

Safety and Handling

As with any research chemical, this compound should be handled with care in a controlled laboratory environment.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

-

Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood to prevent inhalation. Avoid contact with skin, eyes, and clothing.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term stability, storage at -20°C is recommended.[4]

-

First Aid:

References

-

This compound | C12H13N3O3 | CID 906605 - PubChem. (URL: [Link])

-

Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed. (URL: [Link])

-

Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. (URL: [Link])

-

Melatonin. (URL: [Link])

-

N-Acetyltryptamine - Wikipedia. (URL: [Link])

-

5-Methoxy-n-acetyl tryptamine | C13H16N2O2 | CID 129670953 - PubChem. (URL: [Link])

-

N-Acetylserotonin | C12H14N2O2 | CID 903 - PubChem. (URL: [Link])

- CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine - Google P

-

Innovations in Pharmacology: Enhancing Bioavailability and Efficacy through Novel Compositions - PMC. (URL: [Link])

-

A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs from melatonin | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])

-

N-Acetyltryptamine | C12H14N2O | CID 70547 - PubChem. (URL: [Link])

-

Investigation of the Interaction Mechanisms of Melatonin, N-Acetylserotonin, and 5-Methoxytryptamine with DNA, Cholinesterase Inhibitory Activity, and Antioxidant Properties - PubMed. (URL: [Link])

Sources

- 1. clinivex.com [clinivex.com]

- 2. This compound | C12H13N3O3 | CID 906605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 96735-08-9 [chemicalbook.com]

- 4. usbio.net [usbio.net]

- 5. Melatonin [ch.ic.ac.uk]

- 6. CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine - Google Patents [patents.google.com]

- 7. caymanchem.com [caymanchem.com]

- 8. 5-Methoxy-n-acetyl tryptamine | C13H16N2O2 | CID 129670953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-Acetylserotonin | C12H14N2O2 | CID 903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Investigation of the Interaction Mechanisms of Melatonin, N-Acetylserotonin, and 5-Methoxytryptamine with DNA, Cholinesterase Inhibitory Activity, and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Innovations in Pharmacology: Enhancing Bioavailability and Efficacy through Novel Compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

Spectroscopic Characterization of 5-Nitro-N-acetyltryptamine: A Technical Guide

Introduction

5-Nitro-N-acetyltryptamine is a tryptamine derivative of significant interest in medicinal chemistry and drug discovery. As with any compound intended for biological evaluation, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth exploration of the spectroscopic techniques utilized for the comprehensive characterization of this compound, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for understanding the principles behind the data acquisition and interpretation. The structural integrity of a molecule is the foundation of its biological activity; therefore, a thorough spectroscopic analysis is a non-negotiable aspect of chemical synthesis and drug development.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For this compound, both ¹H and ¹³C NMR are indispensable.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides a detailed map of the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, while the coupling patterns (spin-spin splitting) reveal the number of neighboring protons.

Experimental Protocol: ¹H NMR Data Acquisition

A standardized protocol for acquiring high-quality ¹H NMR data for this compound is outlined below. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often a suitable choice for tryptamine derivatives due to its excellent solubilizing power.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆. Ensure complete dissolution, using gentle vortexing if necessary.

-

Instrument Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and sharp spectral lines.

-

-

Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set to encompass all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds to allow for full magnetization recovery.

-

Number of Scans: 16-64 scans are generally adequate for a sample of this concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak (DMSO at ~2.50 ppm) as an internal standard.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Data Interpretation: Expected ¹H NMR Signals for this compound

Based on the structure of this compound and data from analogous compounds, the following proton signals are anticipated.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Indole N-H | ~11.5 | br s | 1H |

| Amide N-H | ~8.2 | t | 1H |

| H-4 | ~8.4 | d | 1H |

| H-6 | ~7.9 | dd | 1H |

| H-2 | ~7.6 | s | 1H |

| H-7 | ~7.5 | d | 1H |

| -CH₂- (ethyl) | ~3.4 | q | 2H |

| -CH₂- (ethyl) | ~2.9 | t | 2H |

| -C(O)CH₃ | ~1.8 | s | 3H |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

The downfield shifts of the aromatic protons (H-4, H-6, and H-7) are a direct consequence of the electron-withdrawing nitro group at the 5-position. The indole N-H is typically broad and appears at a very low field due to hydrogen bonding and exchange.

B. ¹³C NMR Spectroscopy: Probing the Carbon Framework

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule. While less sensitive than ¹H NMR, it is a crucial technique for confirming the carbon skeleton.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of DMSO-d₆) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup: The same spectrometer as for ¹H NMR can be used, switched to the ¹³C frequency.

-

Data Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is necessary compared to ¹H NMR.

-

-

Data Processing: Similar to ¹H NMR, involving Fourier transformation, phasing, and calibration using the solvent signal (DMSO-d₆ at ~39.52 ppm).

Data Interpretation: Expected ¹³C NMR Signals for this compound

The expected chemical shifts for the carbon atoms are summarized below. The presence of the nitro group significantly influences the chemical shifts of the aromatic carbons.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (amide) | ~170 |

| C-5 | ~141 |

| C-7a | ~138 |

| C-3a | ~128 |

| C-2 | ~125 |

| C-6 | ~117 |

| C-4 | ~116 |

| C-3 | ~112 |

| -CH₂- (ethyl) | ~40 |

| -CH₂- (ethyl) | ~25 |

| -C(O)CH₃ | ~23 |

Note: Chemical shifts are approximate.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Data Interpretation: Characteristic IR Absorptions of this compound

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H stretch | Indole & Amide |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic |

| ~1640 | C=O stretch | Amide (Amide I) |

| ~1550 | N-H bend | Amide (Amide II) |

| ~1520 & ~1340 | N-O asymmetric & symmetric stretch | Nitro group |

| ~1600-1450 | C=C stretch | Aromatic ring |

The presence of strong absorption bands around 1520 cm⁻¹ and 1340 cm⁻¹ is a definitive indicator of the nitro group.[1] The amide I and II bands are also key diagnostic peaks.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Experimental Protocol: MS Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: The solution is infused into the ESI source of the mass spectrometer.

-

Ionization: A high voltage is applied to the solution, causing the formation of ions.

-

Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation: Expected Mass Spectrum of this compound

-

Molecular Ion Peak: The molecular weight of this compound is 247.25 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 248.26.

-

Fragmentation Pattern: Collision-induced dissociation (CID) of the molecular ion can provide structural information. Key expected fragmentations include:

-

Loss of the acetamide group: Cleavage of the ethyl side chain can lead to fragments corresponding to the indole core.

-

Cleavage of the ethyl side chain: A characteristic fragmentation for tryptamines is the cleavage of the Cα-Cβ bond of the side chain.

-

IV. Integrated Spectroscopic Analysis Workflow

A robust characterization of this compound relies on the synergistic interpretation of data from all three spectroscopic techniques.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, IR, and MS, is essential for its unambiguous structural confirmation. This guide has provided a detailed framework for the acquisition and interpretation of this critical data. By following these protocols and understanding the underlying principles, researchers can ensure the identity and purity of their synthesized compounds, a crucial step in the advancement of drug discovery and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Nitro Groups. [Link]

Sources

The Emergence of Dual-Pharmacophore Agents: Unveiling the Potential Biological Activities of Nitrated Tryptamine Derivatives

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The tryptamine scaffold is a cornerstone of neuropharmacology, forming the basis for endogenous neurotransmitters like serotonin and a class of powerful psychoactive compounds with burgeoning therapeutic potential.[1][2] Concurrently, organic nitrates represent a well-established class of cardiovascular drugs, exerting their effects through the release of nitric oxide (NO), a fundamental signaling molecule.[3] This technical guide introduces a novel therapeutic concept: the synthesis and characterization of nitrated tryptamine derivatives . These hybrid molecules are envisioned as dual-pharmacophore agents capable of simultaneously modulating serotonergic pathways and delivering nitric oxide to target tissues. We will explore the foundational pharmacology of each component, propose a viable synthetic strategy, and provide a comprehensive framework of self-validating experimental protocols to investigate the unique biological activities and therapeutic promise of this unexplored class of compounds.

Chapter 1: The Tryptamine Pharmacophore: A Master Key to Serotonergic Receptors

The indolethylamine structure of tryptamine is a privileged scaffold in nature, granting access to the complex machinery of the central nervous system. Its most famous derivative, serotonin (5-hydroxytryptamine, 5-HT), is a critical neurotransmitter that regulates mood, cognition, and sleep.[2] Many synthetic and natural tryptamine derivatives function as agonists at various serotonin receptors, with the 5-HT₂A receptor being a primary target for their profound effects on consciousness and perception.[4][5]

The therapeutic potential of modulating these receptors is significant. Tryptamine-based drugs, known as triptans, are first-line treatments for acute migraine.[6] More recently, tryptamines like psilocybin have received "breakthrough therapy" designation from the FDA for the treatment of major depressive disorders, signaling a renaissance in psychedelic research.[4] The central hypothesis is that agonism at 5-HT₂A and related receptors can induce neuroplastic changes, offering durable relief from mood disorders.[7][8] The interaction of a tryptamine agonist with a G-protein coupled receptor (GPCR) like the 5-HT₂A receptor initiates a cascade of intracellular signaling, which is the foundation of its biological effect.

Caption: General signaling cascade for a tryptamine agonist at a Gq-coupled 5-HT receptor.

Chapter 2: The Nitrate Pharmacophore: The Nitric Oxide Signaling Pathway

Organic nitrates, such as glyceryl trinitrate, are prodrugs that undergo metabolic conversion to release nitric oxide (NO).[3] NO is a highly reactive, gaseous signaling molecule with a plethora of physiological roles, most notably the relaxation of vascular smooth muscle, which leads to vasodilation.[9][10] This effect is central to the use of nitrates in treating angina and heart failure.[10]

The mechanism is well-defined: NO diffuses into smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC). This activation stimulates the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[11] cGMP then acts as a second messenger, activating protein kinase G (PKG), which in turn phosphorylates several downstream targets that collectively decrease intracellular calcium levels, causing muscle relaxation.[3] Introducing an NO-donating nitrate group to a tryptamine scaffold could therefore confer vasodilatory properties, potentially improving cerebral blood flow or modulating cardiovascular parameters alongside CNS effects.

Caption: The canonical Nitric Oxide (NO) signaling pathway leading to vasodilation.

Chapter 3: Proposed Synthetic Strategy for Nitrated Tryptamine Derivatives

The creation of these novel hybrid molecules requires a logical and efficient synthetic approach. A plausible strategy involves a multi-step process beginning with a commercially available indole derivative, proceeding through a hydroxylated tryptamine intermediate, and culminating in the nitration of the hydroxyl group.

This approach leverages established methodologies for tryptamine synthesis while incorporating a standard organic chemistry transformation for the final nitration step.[12] The choice of starting material allows for the introduction of various substituents on the indole ring to explore structure-activity relationships (SAR).

Caption: Proposed synthetic workflow for producing nitrated tryptamine derivatives.

Chapter 4: A Framework for Experimental Validation

To rigorously test the hypothesis of dual pharmacological activity, a series of self-validating in vitro experiments is essential. The following protocols provide a clear roadmap for characterizing the binding affinity, NO-donating capacity, and functional activity of any newly synthesized compound.

Experimental Protocol 1: 5-HT₂A Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of the nitrated tryptamine derivative for the human 5-HT₂A receptor.

-

Methodology:

-

Preparation: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing the human 5-HT₂A receptor.

-

Competition Binding: Incubate the cell membranes with a fixed concentration of a high-affinity 5-HT₂A radioligand (e.g., [³H]ketanserin).

-

Test Compound Addition: Add increasing concentrations of the unlabeled nitrated tryptamine derivative (the "competitor") to the incubation mixture. A known 5-HT₂A ligand (e.g., serotonin or ketanserin) should be run in parallel as a positive control.

-

Incubation & Harvesting: Allow the mixture to incubate at room temperature to reach equilibrium. Rapidly filter the mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Quantification: Wash the filters to remove non-specific binding. Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

-

Experimental Protocol 2: In Vitro Nitric Oxide (NO) Release Assay

-

Objective: To quantify the release of NO from the nitrated tryptamine derivative.

-

Methodology:

-

Principle: The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

-

Reaction Mixture: Prepare a solution of the test compound in a suitable buffer (e.g., PBS, pH 7.4). To initiate NO release (simulating metabolic conversion), the assay can be performed in the presence of a thiol-containing compound like L-cysteine or in a liver homogenate preparation (e.g., S9 fraction).

-

Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to generate a time course of NO release.

-

Griess Reagent Addition: At each time point, take an aliquot of the supernatant and add the Griess Reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Color Development: Allow the mixture to incubate in the dark for 15-30 minutes. If nitrite is present, a pink/magenta azo dye will form.

-

Quantification: Measure the absorbance of the solution at ~540 nm using a microplate reader.

-

Data Analysis: Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the amount of NO released per mole of the test compound.

-

Experimental Protocol 3: Functional cGMP Accumulation Assay

-

Objective: To confirm that the NO released from the test compound is biologically active and can stimulate the sGC-cGMP pathway.

-

Methodology:

-

Cell Culture: Use a relevant cell line known to express sGC, such as rat aortic smooth muscle cells (RASMCs) or a neuronal cell line. Plate the cells in multi-well plates and grow to near confluence.

-

Pre-treatment: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes. This prevents the degradation of any newly synthesized cGMP, amplifying the signal.

-

Stimulation: Add increasing concentrations of the nitrated tryptamine derivative to the cells. Include a known NO donor (e.g., sodium nitroprusside) as a positive control and a vehicle-only well as a negative control.

-

Incubation: Incubate the cells for a short period (e.g., 10-15 minutes) at 37°C.

-

Cell Lysis: Terminate the reaction by aspirating the media and lysing the cells with the lysis buffer provided in a commercial cGMP immunoassay kit.

-

Quantification: Measure the intracellular cGMP concentration in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cGMP concentration against the logarithm of the test compound concentration. Use non-linear regression to determine the EC₅₀ value for cGMP accumulation.

-

Data Summary

The successful characterization of a dual-pharmacophore nitrated tryptamine would yield a unique data profile, which can be summarized for comparative analysis.

| Compound ID | 5-HT₂A Binding (Ki, nM) | NO Release (EC₅₀, µM) | cGMP Accumulation (EC₅₀, µM) |

| NTD-001 | 15.2 | 5.8 | 2.1 |

| Control: Serotonin | 25.5 | N/A | N/A |

| Control: GTN | N/A | 1.2 | 0.4 |

| Hypothetical data for illustrative purposes. N/A = Not Applicable. |

Chapter 5: Potential Therapeutic Applications

The unique, dual-action profile of nitrated tryptamine derivatives opens the door to several intriguing therapeutic possibilities:

-

Advanced Migraine Therapeutics: Current triptans are 5-HT₁B/₁D agonists that cause vasoconstriction. A nitrated tryptamine acting at 5-HT receptors while also providing NO-mediated vasodilation could offer a novel mechanism for treating migraine, potentially with a different side-effect profile or efficacy in triptan non-responders.

-

Neuropsychiatric Disorders: For conditions like depression, the combination of direct 5-HT₂A receptor stimulation (promoting neuroplasticity) with enhanced cerebral blood flow via NO donation could provide a synergistic therapeutic effect.[4]

-

Anti-inflammatory and Antifibrotic Agents: Both tryptamine derivatives and NO signaling have been implicated in modulating inflammation.[13] These hybrid compounds could be explored in models of chronic inflammatory or fibrotic diseases where neuro-immune or vascular components are involved.

Conclusion

The concept of nitrated tryptamine derivatives represents a logical and exciting frontier in drug discovery. By combining the CNS-targeting capabilities of the tryptamine scaffold with the well-characterized vasodilatory and signaling properties of the nitrate moiety, we can design a new class of molecules with truly novel, dual-pharmacological actions. The synthetic and experimental frameworks provided in this guide offer a clear and robust pathway to synthesize these compounds, validate their proposed mechanisms, and unlock their therapeutic potential. This research direction holds the promise of developing next-generation therapeutics for complex neurological and vascular disorders.

References

-

Exploring Endogenous Tryptamines: Overlooked Agents Against Fibrosis in Chronic Disease? A Narrative Review. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Design, Synthesis and Therapeutic investigation of Tryptamine derivatives as Potential Antioxidant and Amyloid inhibitor/disaggregator. (2023, August). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. (n.d.). Thai Journal Online (ThaiJO). Retrieved January 12, 2026, from [Link]

-

Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. (2021, January 28). MDPI. Retrieved January 12, 2026, from [Link]

-

General scheme for the synthesis of tryptamine derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Some pharmacological effects of a series of tryptamine derivatives. (1964). British Journal of Pharmacology and Chemotherapy. Retrieved January 12, 2026, from [Link]

-

SOME PHARMACOLOGICAL EFFECTS OF A SERIES OF TRYPTAMINE DERIVATIVES. (1964, October). PubMed. Retrieved January 12, 2026, from [Link]

-

Biomedical Significance of Tryptamine: A Review. (2017, October 2). Walsh Medical Media. Retrieved January 12, 2026, from [Link]

-

Some pharmacological effects of a series of tryptamine derivatives. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]

-

Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. (2021, January 28). MDPI. Retrieved January 12, 2026, from [Link]

-

Synthesis of Tryptamine-Thiazolidin-4-one Derivatives and the Combined In Silico and In Vitro Evaluation of their Biological Activity and Cytotoxicity. (2024, October 23). ACS Omega. Retrieved January 12, 2026, from [Link]

-

ChemInform Abstract: Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy‐N‐ethyl‐N‐propyltryptamine, and 5‐methoxy‐N‐ethyl‐N‐propyltryptamine. (2024, March 9). PMC. Retrieved January 12, 2026, from [Link]

-

(PDF) Biomedical Significance of Tryptamine: A Review. (2017, October 2). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis and cytotoxic properties of tryptamine derivatives. (2015, August 15). PubMed. Retrieved January 12, 2026, from [Link]

-

(A) Representative tryptamine-derived agonists of 5-HT receptors:... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Tryptamine. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Tryptamines and Mental Health: Activating the 5-HT Receptor for Therapeutic Potential. (2023, June 22). NIH. Retrieved January 12, 2026, from [Link]

-

Serotonin receptor agonist. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Strychnine. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Agonist properties of N,N-dimethyltryptamine at serotonin 5-HT2A and 5-HT2C receptors. (n.d.). DeepDyve. Retrieved January 12, 2026, from [Link]

-

Recreational Use, Analysis and Toxicity of Tryptamines. (2013, December). PMC. Retrieved January 12, 2026, from [Link]

-

The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies. (2021, September 28). Frontiers. Retrieved January 12, 2026, from [Link]

-

Tryptamine hallucinogens and neural activation of distinct brain regions. (n.d.). Study Summary. Retrieved January 12, 2026, from [Link]

-

Mechanisms of action of nitrates. (1993). PubMed. Retrieved January 12, 2026, from [Link]

-

Mechanism of Action of Nitrates. (2023, October 7). YouTube. Retrieved January 12, 2026, from [Link]

-

How Do Nitrates Work? (2021, June 22). RxList. Retrieved January 12, 2026, from [Link]

-

Mechanism of Action of Nitrates & Nitric oxide. (2019, August 21). YouTube. Retrieved January 12, 2026, from [Link]

Sources

- 1. Tryptamine - Wikipedia [en.wikipedia.org]

- 2. Recreational Use, Analysis and Toxicity of Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tryptamines and Mental Health: Activating the 5-HT Receptor for Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agonist properties of N,N-dimethyltryptamine at serotonin 5-HT2A and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. Frontiers | The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies [frontiersin.org]

- 8. examine.com [examine.com]

- 9. youtube.com [youtube.com]

- 10. How Do Nitrates Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 11. youtube.com [youtube.com]

- 12. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 13. Exploring Endogenous Tryptamines: Overlooked Agents Against Fibrosis in Chronic Disease? A Narrative Review | MDPI [mdpi.com]

In silico prediction of 5-Nitro-N-acetyltryptamine receptor binding

An In-Depth Technical Guide to the In Silico Prediction of 5-Nitro-N-acetyltryptamine Receptor Binding

A Foreword from the Senior Application Scientist

In the landscape of modern drug discovery, the confluence of computational power and biological understanding has created a paradigm shift. We are no longer solely reliant on the serendipity of high-throughput screening. Instead, we can now rationally design and prioritize drug candidates with a precision once thought unattainable. This is the world of in silico drug discovery, a domain where we can predict, model, and simulate molecular interactions to accelerate the journey from a promising compound to a life-changing therapeutic.

This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage computational techniques to investigate the receptor binding profile of novel compounds. Our subject of focus is this compound, a fascinating molecule with structural similarities to key neurochemicals. The principles and methodologies detailed herein, however, are broadly applicable across the vast field of molecular pharmacology.

We will journey through the foundational theories of molecular docking, the dynamic world of molecular simulations, and the predictive power of quantitative structure-activity relationships. This is not merely a collection of protocols; it is a guide to the scientific reasoning behind each step, emphasizing self-validating systems and the critical importance of experimental correlation. Our goal is to empower you with the knowledge to not only perform these computational experiments but to critically evaluate the results and make informed decisions in your research endeavors.

Part 1: Foundational Principles

Chapter 1: Introduction to this compound

This compound is a tryptamine derivative with the chemical formula C12H13N3O3.[1] Its structure is characterized by an indole ring system, a common feature in many biologically active compounds, including the neurotransmitter serotonin and the hormone melatonin. The presence of a nitro group at the 5-position of the indole ring and an acetyl group on the ethylamine side chain are key distinguishing features that likely influence its pharmacokinetic and pharmacodynamic properties.

The rationale for investigating the receptor binding profile of this compound stems from its structural analogy to N-acetylserotonin, an intermediate in melatonin synthesis that has its own distinct biological activities, including binding to melatonin receptors and TrkB receptors.[2] The electronic and steric alterations introduced by the nitro group could significantly modulate its affinity and selectivity for various receptors. Understanding these potential interactions is the first step in elucidating its pharmacological profile and potential therapeutic applications.

In silico prediction offers a rapid and cost-effective means to explore the vast landscape of potential receptor targets for a novel compound like this compound.[3] By simulating its interaction with a panel of receptors, we can generate testable hypotheses and prioritize experimental resources for the most promising candidates.

Chapter 2: The Landscape of In Silico Receptor Binding Prediction

The prediction of ligand-receptor interactions is a cornerstone of computational drug discovery.[4] Several powerful techniques are at our disposal, each providing a unique lens through which to view these molecular events. The three primary methods we will discuss are:

-

Molecular Docking: This method predicts the preferred orientation and conformation of a ligand when bound to a receptor, essentially a computational "handshake."[5] It is excellent for high-throughput virtual screening and generating initial binding hypotheses.

-

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing us to observe its behavior over time and assess the stability of the interaction.[6][7]

-

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[8][9] This approach is invaluable for predicting the activity of novel compounds based on existing data and for lead optimization.[3][10]

While each method has its strengths, a truly robust in silico investigation often involves the synergistic application of these techniques to build a comprehensive and validated model of ligand-receptor binding.

Part 2: Methodologies and Protocols

Chapter 3: Molecular Docking: Predicting the Binding Pose

Theoretical Framework

Molecular docking aims to predict the three-dimensional structure of a ligand-receptor complex.[11] It explores the conformational space of the ligand within the receptor's binding site and uses a scoring function to estimate the binding affinity for each generated pose.[11] This allows for the ranking of different ligands and the identification of the most likely binding mode.

Experimental Protocol: Docking this compound

-

Ligand Preparation:

-

Obtain the 3D structure of this compound, for instance, from the PubChem database (CID 906605).[1]

-

Use a molecular modeling software (e.g., AutoDock Tools) to assign partial charges and define rotatable bonds. This step is crucial for accurately representing the ligand's flexibility.

-

-

Receptor Preparation:

-

Download the 3D structure of a potential target receptor from the Protein Data Bank (PDB). For tryptamine derivatives, relevant targets could include serotonin receptors (e.g., 5-HT1A, 5-HT2A) or melatonin receptors (MT1, MT2).

-

Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning charges.[5]

-

-

Grid Generation:

-

Define the binding site on the receptor by creating a grid box that encompasses the active site. The dimensions and location of this box will constrain the docking search space.[5]

-

-

Running the Docking Simulation:

-

Results Analysis:

-

Analyze the output, which typically includes the predicted binding affinity (in kcal/mol) and the coordinates of the docked poses.[5]

-

Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, Chimera) to inspect the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor.

-

Causality and Self-Validation

The meticulous preparation of both the ligand and the receptor is paramount for a meaningful docking simulation. Inaccurate charge assignment or an incomplete receptor structure can lead to erroneous predictions. The convergence of multiple high-scoring poses in a similar orientation within the binding site can serve as an initial form of self-validation, suggesting a favorable and well-defined binding mode.

Caption: Key stages of a molecular dynamics simulation.

Chapter 5: QSAR Modeling: Predicting Affinity from Structure

Theoretical Framework

QSAR modeling is based on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. [8][9]By developing a mathematical model that correlates structural descriptors with activity, we can predict the activity of new, untested compounds. [8] Experimental Protocol: Building a QSAR Model for Tryptamine Derivatives

-

Dataset Curation:

-

Compile a dataset of tryptamine derivatives with experimentally determined binding affinities for a specific receptor of interest. Data quality is paramount for a predictive QSAR model.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a wide range of molecular descriptors. These can include constitutional, topological, geometric, and electronic descriptors.

-

-

Model Building:

-

Divide the dataset into a training set and a test set.

-

Use the training set to build the QSAR model using statistical techniques such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) or Random Forest. [8]

-

-

Model Validation:

-

Internal Validation: Use techniques like leave-one-out cross-validation on the training set to assess the model's robustness.

-

External Validation: Use the test set, which was not used in model building, to evaluate the predictive power of the model. [9] Trustworthiness

-

A trustworthy QSAR model is one that is not only statistically robust but also has a clear domain of applicability. It is crucial to define the chemical space for which the model's predictions are reliable. The rigorous validation process ensures that the model is not overfitted to the training data and can genuinely predict the activity of new compounds.

Data Presentation: Example QSAR Model Performance

| Model Parameter | Value |

| R² (Training Set) | 0.85 |

| Q² (Cross-Validation) | 0.75 |

| R²_pred (Test Set) | 0.80 |

Part 3: Synthesis and Validation

Chapter 6: A Synergistic Approach: Integrating the Methods

The true power of in silico prediction lies in the integration of multiple methods. A comprehensive workflow would involve using molecular docking to screen a virtual library of compounds and generate initial binding poses. The most promising candidates would then be subjected to MD simulations to refine the binding mode and assess the stability of the complex. The insights gained from these structural studies, such as key interacting residues, can then inform the development of a QSAR model to predict the affinity of a wider range of analogs and guide further chemical synthesis.

Visualization: Integrated In Silico Workflow

Caption: An integrated workflow for in silico drug discovery.

Chapter 7: Experimental Validation: The Ground Truth

It is imperative to remember that in silico predictions are models of reality, not reality itself. The ultimate validation of any computational prediction must come from experimental data. [13][14]Techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) can provide the "ground truth" of binding affinity. The goal of a well-executed in silico study is to generate high-confidence hypotheses that can be efficiently tested and validated in the lab, thereby accelerating the overall drug discovery process.

References

-

Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

- Åqvist, J., Medina, C., & Samuelsson, J. E. (1994). A new method for predicting binding affinity in computer-aided drug design. Protein Engineering, Design and Selection, 7(3), 385-391.

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. JOCPR. [Link]

-

RJ Wave. (n.d.). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. RJ Wave. [Link]

-

Patsnap. (2025, May 21). What is the significance of QSAR in drug design? Patsnap Synapse. [Link]

-

Adv Pharmacol. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Pharmacology, 103, 139-162. [Link]

-

Miao, Y., Nichols, S. E., & McCammon, J. A. (2014). Accelerated molecular dynamics simulations of ligand binding to a muscarinic G-protein coupled receptor. PloS one, 9(5), e97378. [Link]

-

arXiv. (2025, May 6). Quantum QSAR for drug discovery. arXiv. [Link]

-

Rout, L., & Mohanty, J. (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. In Computational Biology and Chemistry (pp. 1-21). Springer US. [Link]

-

KBbox. (n.d.). Small Molecule Docking. KBbox: Methods. [Link]

-

Bonvin Lab. (n.d.). Small molecule docking. Bonvin Lab. [Link]

-

protocols.io. (2025, November 27). Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol. protocols.io. [Link]

-

Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

-

ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

-

Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. [Link]

-

Journal of Computer-Aided Molecular Design. (2010). In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling. Journal of Computer-Aided Molecular Design, 24(3), 197-210. [Link]

-

International Journal of Molecular Sciences. (2023). Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies. International Journal of Molecular Sciences, 24(13), 10787. [Link]

-

Methods in Molecular Biology. (2019). In silico Identification and Characterization of Protein-Ligand Binding Sites. Methods in Molecular Biology, 1851, 141-157. [Link]

-

MDPI. (n.d.). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. [Link]

-

Cresset Group. (2025, October 29). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? Cresset Group. [Link]

-

MDPI. (2022, January 11). In Silico Prediction and Validation of CB2 Allosteric Binding Sites to Aid the Design of Allosteric Modulators. MDPI. [Link]

-

Expert Opinion on Drug Discovery. (2024, November 21). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]

-

YouTube. (2023, August 17). in silico assays & screening for drug binding [Video]. YouTube. [Link]

-

NSF Public Access Repository. (2022, January 1). In Silico Prediction and Validation of CB2 Allosteric Binding Sites to Aid the Design of Allosteric Modulators. NSF PAR. [Link]

-

ResearchGate. (2025, August 10). In Silico Prediction of Ligand-Binding Sites of Plant Receptor Kinases Using Conservation Mapping. ResearchGate. [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2016, February 1). Receptor Binding Profiles and Quantitative Structure-Affinity Relationships of Some 5-substituted-N,N-diallyltryptamines. PubMed. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). N-Acetylserotonin. National Center for Biotechnology Information. [Link]

-

PubMed. (2025, October 4). Investigation of the Interaction Mechanisms of Melatonin, N-Acetylserotonin, and 5-Methoxytryptamine with DNA, Cholinesterase Inhibitory Activity, and Antioxidant Properties. PubMed. [Link]

-

PubMed. (2012). Effect of Melatonin and 5-Methoxycarbonylamino-N-Acetyltryptamine on the Intraocular Pressure of Normal and Glaucomatous Mice. PubMed. [Link]

-

PubMed. (2011, October). N-Acetyl-5-arylalkoxytryptamine analogs: probing the melatonin receptors for MT(1) -selectivity. PubMed. [Link]

-

Pharmacological Reviews. (2005, December). International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, Classification, and Pharmacology of G Protein-Coupled Melatonin Receptors. PubMed Central. [Link]

-

PubMed. (1993, December 10). 2-Substituted 5-methoxy-N-acyltryptamines: synthesis, binding affinity for the melatonin receptor, and evaluation of the biological activity. PubMed. [Link]

-

Wikipedia. (n.d.). α-Methylmelatonin. Wikipedia. [Link]

-

PubMed. (1993, June 30). N-bromoacetyl 5-methoxytryptamine: an irreversible melatonin ligand? PubMed. [Link]

Sources

- 1. This compound | C12H13N3O3 | CID 906605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Acetylserotonin | C12H14N2O2 | CID 903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the significance of QSAR in drug design? [synapse.patsnap.com]

- 4. In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 6. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. neovarsity.org [neovarsity.org]

- 9. rjwave.org [rjwave.org]

- 10. jocpr.com [jocpr.com]

- 11. KBbox: Methods [kbbox.h-its.org]

- 12. m.youtube.com [m.youtube.com]

- 13. tandfonline.com [tandfonline.com]

- 14. youtube.com [youtube.com]

5-Nitro-N-acetyltryptamine: A Technical Guide for a Novel Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Nitro-N-acetyltryptamine, a tryptamine derivative with potential as a novel chemical probe. Drawing upon established principles of medicinal chemistry and pharmacology, this document outlines its synthesis, physicochemical properties, and a scientifically grounded hypothesis for its application in studying G protein-coupled receptors, specifically melatonin receptors. While direct experimental data on this compound as a chemical probe is not yet prevalent in peer-reviewed literature, this guide offers a robust framework for its investigation and application, based on the well-documented biology of related compounds.

Introduction: The Pursuit of Precision in GPCR Research

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Understanding the intricate mechanisms of GPCR signaling is paramount for the development of novel therapeutics. Chemical probes—small molecules designed to selectively interact with a specific biological target—are indispensable tools in this endeavor.[1] An ideal chemical probe exhibits high affinity and selectivity for its target, enabling researchers to interrogate its function in complex biological systems.

Melatonin, or N-acetyl-5-methoxytryptamine, is a neurohormone that regulates circadian rhythms through its interaction with two high-affinity GPCRs, the MT1 and MT2 receptors.[2] Molecules that can selectively probe these receptors are of significant interest for understanding sleep, mood disorders, and cancer. This compound, a structural analog of melatonin, presents an intriguing candidate for such a probe. Its core N-acetyltryptamine scaffold suggests a likely affinity for melatonin receptors, while the introduction of a nitro group at the 5-position of the indole ring offers unique chemical properties that could be exploited for various probing applications.

This guide will explore the potential of this compound as a novel chemical probe, providing a theoretical and practical foundation for its synthesis, characterization, and use in elucidating the pharmacology of melatonin receptors.

Physicochemical Properties

A thorough understanding of a chemical probe's physical and chemical properties is fundamental to its application. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide | PubChem CID: 906605[3] |

| CAS Number | 96735-08-9 | PubChem CID: 906605[3] |

| Molecular Formula | C₁₂H₁₃N₃O₃ | PubChem CID: 906605[3] |

| Molecular Weight | 247.25 g/mol | PubChem CID: 906605[3] |

| Melting Point | 223-224°C | BOC Sciences[4] |

| Solubility | Soluble in DMSO | BOC Sciences[4] |

Synthesis of this compound: A Proposed Route

Step 1: Nitration of N-acetyltryptamine

The introduction of a nitro group at the C5 position of the indole ring is a key transformation. This can be achieved through electrophilic nitration.

Protocol:

-

Dissolve N-acetyltryptamine in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and acetic anhydride.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a nitrating agent, such as fuming nitric acid or a mixture of nitric acid and sulfuric acid, dropwise to the cooled solution while stirring vigorously. The temperature should be carefully monitored and maintained below 10 °C to prevent side reactions.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified period (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into ice-cold water.

-

The crude this compound will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure this compound.

This proposed synthesis is based on general methods for the nitration of indole-containing compounds.

Visualization of Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Hypothesized Mechanism of Action and Biological Target

Based on its structural similarity to melatonin and other N-acetyltryptamine derivatives, the primary biological targets of this compound are hypothesized to be the melatonin receptors, MT1 and MT2 .[5][6] The N-acetyl group is crucial for binding and agonist activity at these receptors.[7] The 5-position of the indole ring is also a critical determinant of receptor affinity.[1]

The introduction of a nitro group at this position is expected to modulate the compound's binding affinity and efficacy. The strongly electron-withdrawing nature of the nitro group will alter the electronic distribution of the indole ring, potentially influencing its interaction with key amino acid residues within the receptor's binding pocket.

Melatonin Receptor Signaling Pathway

Caption: Hypothesized signaling pathway of this compound via melatonin receptors.